Methyl 4,5-dichloro-2-methoxybenzoate

Übersicht

Beschreibung

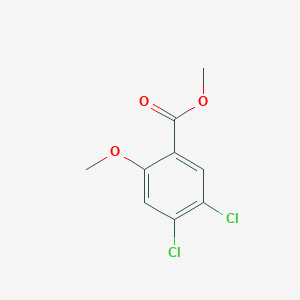

Methyl 4,5-dichloro-2-methoxybenzoate: is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4,5-dichloro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4,5-dichloro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4,5-dichloro-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products:

Substitution: Products vary depending on the nucleophile used.

Reduction: Methyl 4,5-dichloro-2-methoxybenzyl alcohol.

Oxidation: 4,5-dichloro-2-methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 4,5-dichloro-2-methoxybenzoate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and photochemical reactions.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions with sulfur-centered nucleophiles. For instance, studies have shown that it reacts with phenylthio (PhS) and adamantylthio (AdS) ions through the SRN1 mechanism, yielding monosubstitution products with retention of chlorine. These reactions are often stimulated by light and can be influenced by solvent conditions, such as using liquid ammonia or DMSO .

- Photochemical Reactions : The compound's ability to undergo photostimulated reactions enhances its utility in synthetic organic chemistry. For example, photochemical studies have demonstrated that this compound can yield disubstitution products when reacted under specific conditions with excess nucleophiles .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications.

- Antimalarial Research : This compound has been part of lead optimization studies for developing new antimalarial agents. Research indicates that derivatives of this compound exhibit promising activity against Plasmodium species, which cause malaria. In vitro studies have shown effective inhibition against blood-stage parasites .

- Synthesis of Bioactive Compounds : The compound is also utilized in synthesizing bioactive molecules. For instance, it can be transformed into various derivatives that possess biological activity, including potential anticancer properties or antimicrobial effects .

Agricultural Applications

This compound finds applications in agriculture as a pesticide or herbicide precursor.

- Pesticide Development : The compound's structure allows it to be modified into more complex molecules that can act as effective pesticides. Its chlorinated aromatic structure is conducive to creating compounds that exhibit herbicidal properties against a range of weeds and pests .

Case Study 1: Synthesis and Reactivity Analysis

A study conducted on the reactivity of this compound illustrated its potential in synthetic applications. Researchers performed a series of nucleophilic substitution reactions using various sulfur-centered nucleophiles and analyzed the products via mass spectrometry and NMR spectroscopy. The results indicated high yields of monosubstituted products under optimized conditions, demonstrating the compound's utility in synthetic pathways .

Case Study 2: Antimalarial Activity Assessment

In a recent investigation into new antimalarial drugs, derivatives of this compound were synthesized and tested against Plasmodium falciparum strains. The study reported IC50 values indicating significant antimalarial activity compared to existing treatments. This highlights the compound's potential as a scaffold for developing novel antimalarial agents .

Wirkmechanismus

The mechanism of action of methyl 4,5-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The chlorine atoms and methoxy group on the benzene ring influence its reactivity and binding affinity to biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-chloro-2-methoxybenzoate

- Methyl 5-chloro-2-methoxybenzoate

- Methyl 3,5-dichloro-4-methoxybenzoate

Comparison: Methyl 4,5-dichloro-2-methoxybenzoate is unique due to the presence of two chlorine atoms at the 4 and 5 positions on the benzene ring. This structural feature imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under certain conditions. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Biologische Aktivität

Methyl 4,5-dichloro-2-methoxybenzoate is a chemical compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its effects.

This compound is characterized as a white to light beige crystalline powder. It is synthesized through various methods, including the reaction of 3,4-dichlorotoluene with acetyl chloride in the presence of a Friedel-Crafts catalyst followed by oxidation to form the carboxylic acid derivative . The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in several studies, indicating its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. Below are key findings related to its biological activity:

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .

2. Anticancer Activity

In cancer research, this compound has shown promise as a cytotoxic agent against various cancer cell lines. A study reported that it induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

3. Neuroprotective Properties

The compound has also been studied for neuroprotective effects. It was found to protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Inflammatory Pathways : The compound inhibits NF-κB signaling pathways, leading to decreased expression of inflammatory mediators.

- Induction of Apoptosis : It promotes apoptosis in cancer cells through the intrinsic pathway by increasing mitochondrial permeability and activating caspases.

- Antioxidant Activity : By upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase, it mitigates oxidative stress in neuronal cells.

Case Studies

Eigenschaften

IUPAC Name |

methyl 4,5-dichloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYABXQGKADMCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.